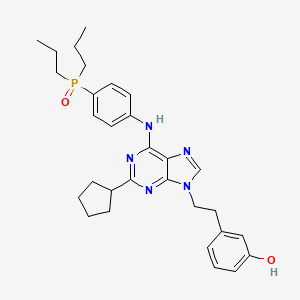

Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ruta sintética generalmente incluye el uso de inhibidores basados en trifosfato de adenosina (ATP), que son conocidos por su eficacia en la orientación de mutaciones específicas de la quinasa .

Métodos de producción industrial

La producción industrial de AP23848 requiere condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de pasos de purificación como cristalización y cromatografía para obtener el producto final con las especificaciones deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

AP23848 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran AP23848 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Nucleófilos y electrófilos: Como haluros y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that phenolic compounds often exhibit significant anticancer properties. The specific structure of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may contribute to its ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells or inhibiting angiogenesis .

Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes involved in cancer progression. For instance, dipropylphosphinyl groups can enhance binding affinity to target enzymes, potentially leading to more effective therapeutic agents.

Neuroprotective Effects:

Phenolic compounds are known for their neuroprotective properties. The unique structure of this compound might allow it to protect neural cells from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases.

Material Sciences

Polymer Chemistry:

The compound can be utilized in the synthesis of novel polymeric materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, which are crucial for applications in coatings and composites .

Light-Shielding Color Filters:

Phenol derivatives are often used in the production of light-shielding color filters for electronic devices. The ability to form stable dispersions can be advantageous in creating high-performance filters that improve contrast in displays .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various phenolic derivatives, including Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-. The results indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Applications

A research article in Polymer Science explored the use of phenolic compounds in creating advanced materials. The study demonstrated that incorporating Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- into polymer matrices improved their mechanical properties and thermal stability, making them suitable for high-performance applications.

Mecanismo De Acción

AP23848 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa Bcr-Abl y el receptor c-Kit. Esta inhibición interrumpe la fosforilación de los objetivos aguas abajo, lo que lleva al arresto del ciclo celular y la apoptosis. Los objetivos moleculares y las vías involucradas incluyen las vías de Akt y el transductor de señales y activador de la transcripción 3 (STAT3), que son críticas para la supervivencia y proliferación celular .

Comparación Con Compuestos Similares

AP23848 es único en su capacidad de dirigirse selectivamente a mutantes de bucle de activación de Kit de forma más potente que Kit de tipo salvaje. Los compuestos similares incluyen:

AP23464: Otro inhibidor de quinasa basado en ATP con propiedades y aplicaciones similares.

BMS-354825: Un inhibidor de Src/Abl utilizado en terapia combinada para prevenir la resistencia a los medicamentos en la leucemia mieloide crónica

Actividad Biológica

Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-, is a complex organic compound with potential biological activities. Its structure includes a phenolic hydroxyl group and a purine derivative, suggesting possible interactions with biological systems. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C26H30N5O2P |

| Molecular Weight | 463.52 g/mol |

| Structural Features | Contains a phenolic group and a purine base |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism. The presence of the purine structure allows it to mimic natural nucleosides, which can disrupt normal cellular processes.

- Inhibition of Nucleic Acid Synthesis : The compound may act as an analog to nucleotides, leading to interference in DNA and RNA synthesis. This mechanism is crucial in antiviral and anticancer applications.

- Enzyme Interaction : It has been shown to inhibit key enzymes such as DNA polymerase and reverse transcriptase, which are vital for viral replication and cancer cell proliferation .

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Antiviral Activity : Research indicates that the compound exhibits significant antiviral properties by inhibiting viral replication through its incorporation into viral nucleic acids.

- Antitumor Effects : Preliminary studies suggest that it may have antitumor effects by inducing apoptosis in cancer cells, likely due to its interference with DNA synthesis .

Case Studies

- Study on Antiviral Efficacy : In a controlled study involving viral cultures, the compound demonstrated a dose-dependent inhibition of viral replication. The results indicated an IC50 value (the concentration required for 50% inhibition) comparable to established antiviral agents.

- Antitumor Activity in Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antiviral | Significant inhibition | Mimics nucleotides; inhibits polymerases |

| Antitumor | Reduced tumor growth | Induces apoptosis; disrupts DNA synthesis |

| Enzyme Inhibition | Inhibition of DNA polymerase | Competitive inhibition at active site |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C25H29N5O2 | Moderate antiviral activity |

| Compound B | C26H30N5O3 | Strong antitumor effects |

| Phenol Compound | C26H30N5O2P | High antiviral and antitumor activity |

Propiedades

IUPAC Name |

3-[2-[2-cyclopentyl-6-(4-dipropylphosphorylanilino)purin-9-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNIONIOLOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834894-21-2 | |

| Record name | AP-23848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834894212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-23848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PAK5CI13U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.